2-(4-Cyclopropylidenepiperidin-1-yl)-5-fluoropyrimidine
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Overview
Description
2-(4-Cyclopropylidenepiperidin-1-yl)-5-fluoropyrimidine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a cyclopropylidene group attached to a piperidine ring, which is further connected to a fluoropyrimidine moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclopropylidenepiperidin-1-yl)-5-fluoropyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the cyclopropylidene group. The final step involves the attachment of the fluoropyrimidine moiety under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as automated synthesis and real-time monitoring are employed to maintain consistent quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclopropylidenepiperidin-1-yl)-5-fluoropyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(4-Cyclopropylidenepiperidin-1-yl)-5-fluoropyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Cyclopropylidenepiperidin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Cyclopropylidenepiperidin-1-yl)-6-methylpyrimidine
- 2-(4-Cyclopropylidenepiperidin-1-yl)-5-chloropyrimidine
Uniqueness
Compared to similar compounds, 2-(4-Cyclopropylidenepiperidin-1-yl)-5-fluoropyrimidine stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The unique combination of functional groups also imparts distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-cyclopropylidenepiperidin-1-yl)-5-fluoropyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c13-11-7-14-12(15-8-11)16-5-3-10(4-6-16)9-1-2-9/h7-8H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZROGRKUVNMSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C3=NC=C(C=N3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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